1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine
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Overview
Description
1-(5-Methyl-4H-[1,2,4]triazol-3-yl)-cyclopropylamine is a compound belonging to the class of triazoles, which are five-membered heterocycles containing three nitrogen atoms and two carbon atoms. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of 1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylamine with 5-methyl-1,2,4-triazole under specific conditions . Industrial production methods often employ microwave irradiation to enhance reaction efficiency and yield . The choice of reagents and conditions can vary, but the goal is to achieve high purity and yield of the desired compound.
Chemical Reactions Analysis
1-(5-Methyl-4H-[1,2,4]triazol-3-yl)-cyclopropylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Methyl-4H-[1,2,4]triazol-3-yl)-cyclopropylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine exerts its effects involves binding to specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in microorganisms . The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
1-(5-Methyl-4H-[1,2,4]triazol-3-yl)-cyclopropylamine can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal with enhanced activity against a broader spectrum of fungi.
Trazodone: An antidepressant that also contains a triazole ring. The uniqueness of 1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10N4 |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H10N4/c1-4-8-5(10-9-4)6(7)2-3-6/h2-3,7H2,1H3,(H,8,9,10) |
InChI Key |
ALLOKMCUQHOWEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)C2(CC2)N |
Origin of Product |
United States |
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